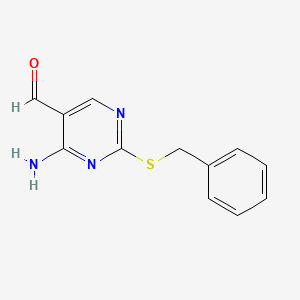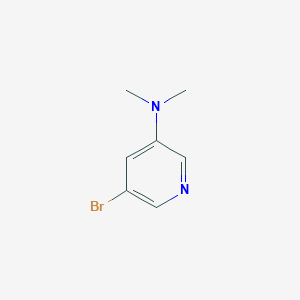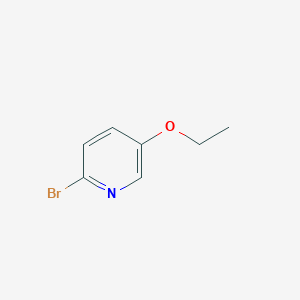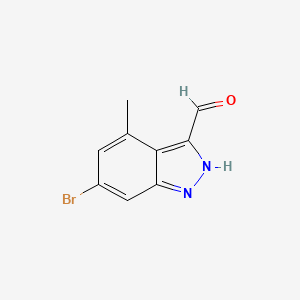
6-Bromo-4-methyl-1H-indazole-3-carbaldehyde
説明
6-Bromo-4-methyl-1H-indazole-3-carbaldehyde is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Marine Sponge Derivatives
6-Bromo-4-methyl-1H-indazole-3-carbaldehyde, as a derivative of 6-bromoindoles, has been isolated from marine sponges, like Pseudosuberites hyalinus. These compounds, including 6-bromoindole-3-carbaldehyde, are often studied for their unique structures and potential biological activities. The synthesis and structure analysis of these derivatives highlight their relevance in marine natural product research (Rasmussen et al., 1993).
Synthesis Methodologies
The synthesis of 1H-indazole-3-carbaldehyde, closely related to this compound, has been achieved through a process involving the ring opening of indole in acid conditions. This method is noted for its low cost, simplicity, and suitability for industrial production, indicating its potential utility in large-scale synthesis (Gong Ping, 2012).
Non-Linear Optic Application
Research on novel push-pull benzothiazole derivatives with reverse polarity, where compounds like 6-dimethylaminobenzothiazole-2-carbaldehyde are used as starting materials, suggests potential non-linear optical applications. These studies, involving compounds structurally similar to this compound, contribute to our understanding of organic materials suitable for non-linear optic applications (Hrobárik et al., 2004).
Biologically Active Marine Products
The exploration of biologically active marine products has led to the isolation of various 6-bromoindole alkaloids, including 6-bromo-1H-indole-3-carbaldehyde, from marine sponges like Iotrochota purpurea. This research is significant in the discovery and development of novel compounds with potential pharmacological properties (Ibrahim et al., 2009).
Safety and Hazards
作用機序
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can act as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It’s known that indazoles interact with their targets through various mechanisms, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of c–n and n–n bonds .
Biochemical Pathways
Indazole derivatives are known to impact a variety of pathways, particularly those related to inflammation and cancer .
Result of Action
Indazole derivatives are known to have antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .
生化学分析
Biochemical Properties
6-Bromo-4-methyl-1H-indazole-3-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For instance, it has been observed to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. The interaction between this compound and protein kinases can lead to changes in the phosphorylation state of target proteins, thereby influencing various cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the type of cell and the concentration of the compound. In cancer cells, this compound has been shown to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . Additionally, this compound can influence gene expression by modulating transcription factors, which are proteins that control the rate of transcription of genetic information from DNA to messenger RNA . This modulation can lead to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes . For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing the enzymes from catalyzing their respective reactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation . In in vitro studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting sustained inhibition of cell proliferation and induction of apoptosis over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth in cancer models . At high doses, toxic or adverse effects can occur, including damage to normal tissues and organs . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound in different cellular compartments. For example, the compound may be actively transported into cells by membrane transporters, where it can exert its biological effects.
特性
IUPAC Name |
6-bromo-4-methyl-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-2-6(10)3-7-9(5)8(4-13)12-11-7/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXCFVGXKBJLRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=NNC(=C12)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646469 | |
| Record name | 6-Bromo-4-methyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-01-7 | |
| Record name | 6-Bromo-4-methyl-1H-indazole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-methyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


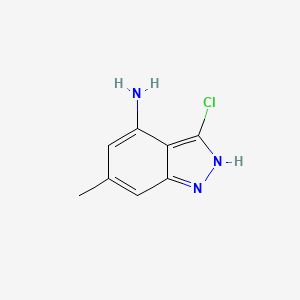
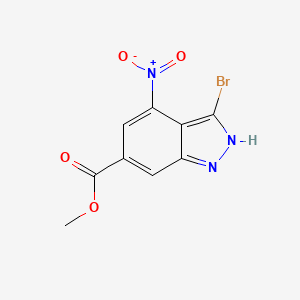
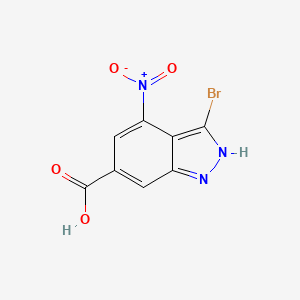
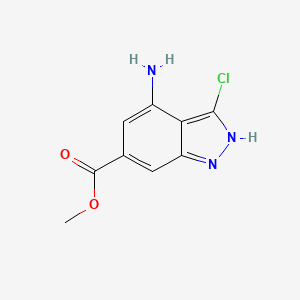
![[2,3'-Bipyridine]-3-carboxylic acid](/img/structure/B1292471.png)

![2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid](/img/structure/B1292477.png)

